Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)-
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Overview
Description
Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)- is a complex organic compound that features a pyrazine ring substituted with a carbothioamide group and two piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the carbothioamide group. The piperidinyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)- may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the piperidinyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: Similar in structure but lacks the piperidinyl groups.
Piperidinecarbothioamide: Contains the piperidinyl groups but has a different core structure.
Pyrazinecarbothioamide derivatives: Various derivatives with different substituents on the pyrazine ring.
Uniqueness
Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-piperidinylmethyl)- is unique due to the presence of both the pyrazine ring and the piperidinyl groups, which confer specific chemical and biological properties not found in similar compounds
Properties
CAS No. |
61689-78-9 |
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Molecular Formula |
C16H25N5S |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
6-piperidin-1-yl-N-(piperidin-1-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C16H25N5S/c22-16(18-13-20-7-3-1-4-8-20)14-11-17-12-15(19-14)21-9-5-2-6-10-21/h11-12H,1-10,13H2,(H,18,22) |
InChI Key |
ODDHZMRQXQXEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CNC(=S)C2=CN=CC(=N2)N3CCCCC3 |
Origin of Product |
United States |
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